EPAC1 Inhibitory Activity: Benchmarking Against In-Class Isoxazole Derivatives
In a patent-based SAR study, a closely related isoxazole-acetamide analog (2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, CAS 946340-15-4) exhibited EPAC1 inhibitory activity with an IC50 of 3.0 µM [1]. The target compound incorporates a p-tolyl substituent in place of the phenyl group, which, based on class-level SAR trends, is expected to enhance hydrophobic interactions within the EPAC binding pocket and may improve potency or selectivity. However, no direct quantitative comparison data for the target compound is available.
| Evidence Dimension | EPAC1 inhibition IC50 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide (CAS 946340-15-4), IC50 = 3.0 µM |
| Quantified Difference | Cannot be calculated; structural difference is substitution of phenyl with p-tolyl |
| Conditions | In vitro EPAC1 enzymatic assay (US11124489 patent) |
Why This Matters
The p-tolyl analog may offer differentiated binding kinetics or selectivity over the phenyl comparator, but this remains hypothetical without experimental confirmation.
- [1] US Patent US11124489. Isoxazole-4-carboxamides and hydroxyalkylidenecyanoacetamides, pharmaceuticals containing these compounds and their use. View Source
